molecular formula C16H14N4OS B3731052 2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone

2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone

Cat. No.: B3731052
M. Wt: 310.4 g/mol
InChI Key: KOKRLEBMYHDGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with an anilino group at the 2-position and a pyridylsulfanyl methyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

    Substitution: Aniline derivatives, halogenated pyrimidines, and other nucleophiles or electrophiles under microwave irradiation or conventional heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone is unique due to the presence of the pyridylsulfanyl methyl group, which may confer distinct biological activities and chemical reactivity compared to other anilinopyrimidines. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-anilino-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-14-10-13(11-22-15-8-4-5-9-17-15)19-16(20-14)18-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKRLEBMYHDGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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